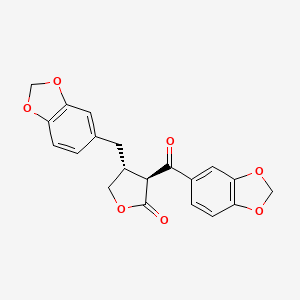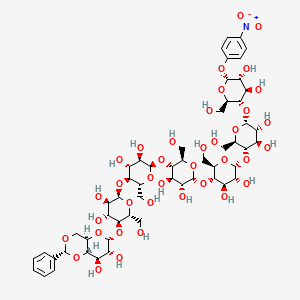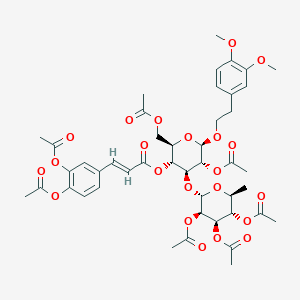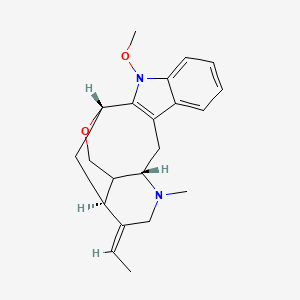
7-Oxohinokinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The enantioselective total synthesis of 7-Oxohinokinin involves a flexible approach. Researchers have developed a pathway that proceeds through enantioenriched β-substituted butyrolactones. These intermediates undergo facile aldol addition and subsequent oxidation to afford the desired benzylic ketone moiety. This methodology has been successfully applied to complete the first enantioselective total syntheses of 7-Oxohinokinin , along with related natural products such as 7-oxoarcitin and conicaol B .
Aplicaciones Científicas De Investigación
Medicine: Cancer Treatment
7-Oxohinokinin: has shown promise in the field of medicine, particularly in cancer treatment. Research indicates that compounds related to 7-Oxohinokinin exhibit anti-proliferative properties against cancer cell lines . For instance, studies have demonstrated its effectiveness against MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) cell lines, with significant IC50 values . This suggests that 7-Oxohinokinin could be a valuable asset in developing new cancer therapies.
Pharmacology: Drug Synthesis
In pharmacology, 7-Oxohinokinin is utilized in the enantioselective synthesis of natural products and derivatives . The ability to synthesize these compounds enantioselectively is crucial for creating drugs with the desired therapeutic effects and minimal side effects. The methodologies developed using 7-Oxohinokinin can lead to the synthesis of various pharmacologically active lignans.
Biochemistry: Enzyme Mimicry
The biochemical applications of 7-Oxohinokinin include its role in mimicking enzyme-like properties in redox reactions . This is particularly relevant in the development of nanozymes , which are inorganic nanoparticles that exhibit catalytic functions similar to natural enzymes. Nanozymes have the potential to revolutionize biochemical processes due to their high catalytic activity and stability.
Biotechnology: Biomolecular Engineering
In biotechnology, 7-Oxohinokinin’s applications extend to biomolecular engineering, where it can be used to design molecules with specific functions . This includes the development of new materials with unique biological properties, which can be used in various medical and industrial applications.
Environmental Science: Pollutant Treatment
Finally, 7-Oxohinokinin-related research can impact environmental science by contributing to pollutant detection and treatment . Compounds synthesized using 7-Oxohinokinin could be employed in the remediation of contaminated sites, offering a way to address environmental challenges through chemical means.
Mecanismo De Acción
Biochemical Pathways
The compound is known to be involved in the synthesis of several natural products and their related derivatives . The developed pathway proceeds through enantioenriched β-substituted butyrolactones, from which facile aldol addition and subsequent oxidation affords the desired benzylic ketone moiety .
Result of Action
It has been suggested that the compound may have anti-proliferative effects . For instance, it was found that (−)-isopolygamain, a compound synthesized using a similar method to 7-Oxohinokinin, was the most active of the compounds prepared, with IC50 values of 2.95 ± 0.61 μM and 4.65 ± 0.68 μM against MDA-MB-231 (triple negative breast cancer) and HCT-116 (colon cancer) cell lines, respectively .
Propiedades
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxole-5-carbonyl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c21-19(12-2-4-15-17(7-12)27-10-25-15)18-13(8-23-20(18)22)5-11-1-3-14-16(6-11)26-9-24-14/h1-4,6-7,13,18H,5,8-10H2/t13-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZMJYMSGEBJC-UGSOOPFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxohinokinin | |
Q & A
Q1: What is the distribution of 7-oxohinokinin within the hinoki cypress, and what does this suggest about its potential role?
A1: Research has shown that the concentration of 7-oxohinokinin is significantly higher in the heartwood region of the hinoki cypress compared to the sapwood. [] This suggests that 7-oxohinokinin, along with other heartwood extractives like hinokiresinol, may play a role in the unique properties of heartwood, such as its durability and resistance to decay. [] This observation opens avenues for further investigation into the specific biological functions of 7-oxohinokinin within the tree.
Q2: How does the structure of 7-oxohinokinin relate to other lignans found in Chamaecyparis obtusa, and what does this tell us about its biosynthesis?
A2: Analysis of young shoots from Chamaecyparis obtusa cv. Breviramea identified eleven lignans, including 7-oxohinokinin. [] Interestingly, several of these identified lignans, such as savinin and matairesinol, could potentially serve as precursors in the biosynthetic pathway of 7-oxohinokinin. [] This finding allows researchers to propose and investigate the step-by-step enzymatic transformations leading to 7-oxohinokinin formation within the plant.
Q3: Have there been any studies investigating the potential anti-proliferative activity of 7-oxohinokinin or related compounds?
A3: While the provided research doesn't directly investigate 7-oxohinokinin's anti-proliferative activity, it does highlight the synthesis and testing of (-)-isopolygamain, an aryltetralin lignan. [] This compound demonstrated promising anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) cell lines. [] Given the structural similarities between 7-oxohinokinin and (-)-isopolygamain, this finding suggests that exploring the potential anti-cancer properties of 7-oxohinokinin and its derivatives could be a fruitful avenue for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-ethyl-5-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)



![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)



